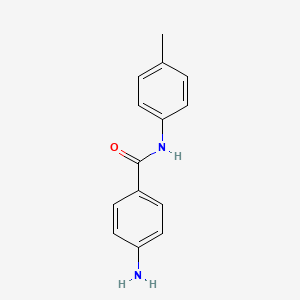

4-amino-N-(4-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide and features an amino group and a methylphenyl group attached to the benzamide structure. This compound is significant in medicinal chemistry as it serves as a building block for various drug candidates .

Mechanism of Action

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .

Biochemical Pathways

Given its role as a building block in the synthesis of various drug candidates , it can be inferred that it may be involved in a wide range of biochemical processes.

Result of Action

Given its role as a key building block in the synthesis of various drug candidates , it can be inferred that it may have a significant impact on cellular processes.

Action Environment

It is known that the compound is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be optimized for maximum yield and selectivity .

Biochemical Analysis

Biochemical Properties

4-amino-N-(4-methylphenyl)benzamide plays a crucial role in biochemical reactions, particularly in the inhibition of DNA methylation. It interacts with DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B . These interactions inhibit the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound’s ability to inhibit DNMTs makes it a valuable tool in epigenetic research and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In leukemia KG-1 cells, the compound has been shown to induce the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter . This re-expression is indicative of the compound’s ability to modulate gene expression through its interaction with DNMTs.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with DNMTs. The compound’s structure allows it to fit into the active site of these enzymes, inhibiting their activity and preventing the methylation of DNA . This inhibition leads to changes in gene expression, which can have downstream effects on cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit DNMT activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of DNMT activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA methylation. It interacts with enzymes such as DNMTs and may affect metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential as a therapeutic agent in diseases where DNA methylation is dysregulated .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical to its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for preparing 4-amino-N-(4-methylphenyl)benzamide :

Route 1: This involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide, which is then reduced using hydrogen to yield the target compound.

Route 2: This route involves the direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This method is more efficient as it involves fewer steps and reagents.

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is employed to synthesize this compound. This method optimizes reaction conditions and kinetics parameters, achieving a high yield of 85.7% within 10 minutes .

Chemical Reactions Analysis

4-amino-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogen.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common reagents used in these reactions include benzoyl chloride, benzoic anhydride, and hydrogen. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research :

Chemistry: It is used as a building block for synthesizing various organic compounds and drug candidates.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-amino-N-(4-methylphenyl)benzamide can be compared with other similar compounds such as N-(3-amino-4-methylphenyl)benzamide . While both compounds share similar structures, their reactivity and applications may differ due to the position of the amino group. The unique positioning of functional groups in this compound contributes to its distinct chemical properties and applications.

List of Similar Compounds

- N-(3-amino-4-methylphenyl)benzamide

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Properties

IUPAC Name |

4-amino-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXXZAVPKXLZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394125 |

Source

|

| Record name | 4-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-96-4 |

Source

|

| Record name | 4-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-](/img/structure/B1273519.png)